
(S)-3-(tert-Butyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative with a tert-butyl group attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(tert-Butyl)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of microreactors also allows for more efficient heat and mass transfer, making the process more sustainable and scalable .
化学反応の分析
Types of Reactions
(S)-3-(tert-Butyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
科学的研究の応用
(S)-3-(tert-Butyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
作用機序
The mechanism of action of (S)-3-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound .
類似化合物との比較
Similar Compounds
®-3-(tert-Butyl)pyrrolidine: The enantiomer of (S)-3-(tert-Butyl)pyrrolidine, differing in the spatial arrangement of atoms.
N-tert-Butylpyrrolidine: A similar compound without the chiral center.
tert-Butylpyrrolidine-1-carboxylate: A derivative with a carboxylate group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. The presence of the tert-butyl group also enhances its stability and reactivity compared to other pyrrolidine derivatives .
特性
CAS番号 |
1260619-48-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
(3S)-3-tert-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChIキー |
LMVHALAYUBESJG-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1CCNC1 |
正規SMILES |
CC(C)(C)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




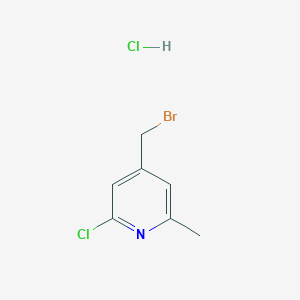
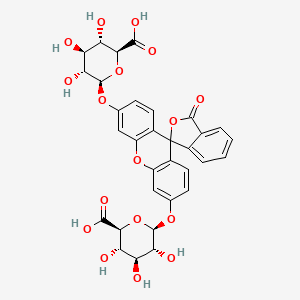
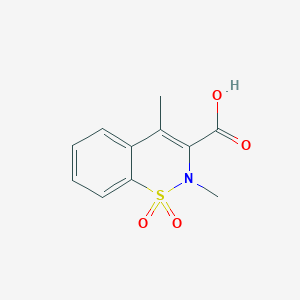
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)


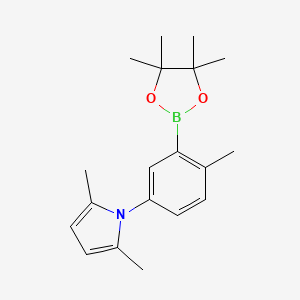

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
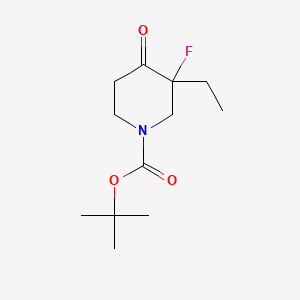
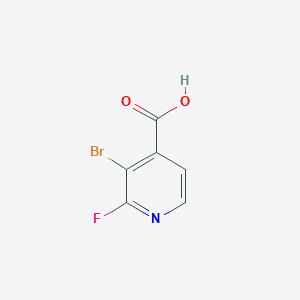
![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
